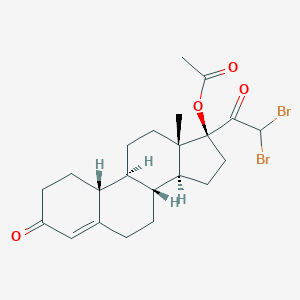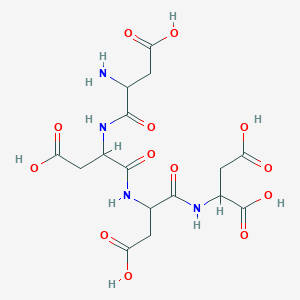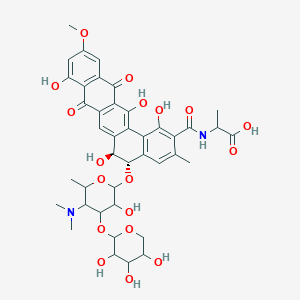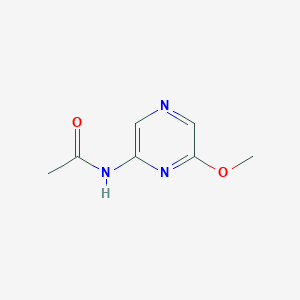
N-(6-methoxypyrazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxypyrazin-2-yl)acetamide, also known as MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a pyrazine derivative that has shown promising results in various biological studies.
Mecanismo De Acción
The mechanism of action of N-(6-methoxypyrazin-2-yl)acetamide is not fully understood. However, it has been suggested that N-(6-methoxypyrazin-2-yl)acetamide may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. N-(6-methoxypyrazin-2-yl)acetamide may also work by modulating the activity of certain neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
N-(6-methoxypyrazin-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. N-(6-methoxypyrazin-2-yl)acetamide has also been shown to inhibit the growth of cancer cells and bacteria. Additionally, N-(6-methoxypyrazin-2-yl)acetamide has been shown to have neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-methoxypyrazin-2-yl)acetamide in lab experiments is its high purity and stability. N-(6-methoxypyrazin-2-yl)acetamide is also relatively easy to synthesize and can be purified using standard techniques. However, one limitation of using N-(6-methoxypyrazin-2-yl)acetamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer N-(6-methoxypyrazin-2-yl)acetamide to cells or animals in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(6-methoxypyrazin-2-yl)acetamide. One area of research is the development of new synthesis methods for N-(6-methoxypyrazin-2-yl)acetamide. This could lead to the production of more efficient and cost-effective methods for synthesizing N-(6-methoxypyrazin-2-yl)acetamide. Another area of research is the investigation of the potential use of N-(6-methoxypyrazin-2-yl)acetamide in the treatment of neurological disorders. Finally, the investigation of the mechanism of action of N-(6-methoxypyrazin-2-yl)acetamide could lead to the development of new drugs that target similar pathways.
Métodos De Síntesis
The synthesis of N-(6-methoxypyrazin-2-yl)acetamide involves the reaction of 6-methoxypyrazine-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of N-(6-methoxypyrazin-2-yl)acetamide can be determined using various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
N-(6-methoxypyrazin-2-yl)acetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(6-methoxypyrazin-2-yl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
136309-06-3 |
|---|---|
Nombre del producto |
N-(6-methoxypyrazin-2-yl)acetamide |
Fórmula molecular |
C7H9N3O2 |
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
N-(6-methoxypyrazin-2-yl)acetamide |
InChI |
InChI=1S/C7H9N3O2/c1-5(11)9-6-3-8-4-7(10-6)12-2/h3-4H,1-2H3,(H,9,10,11) |
Clave InChI |
YWNPRLRGGXDBCR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN=CC(=N1)OC |
SMILES canónico |
CC(=O)NC1=CN=CC(=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







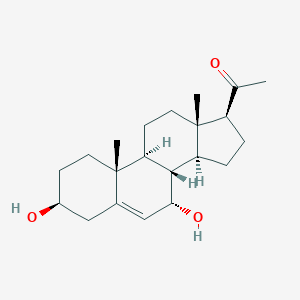
![2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine](/img/structure/B139414.png)
![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)

